4-Butoxybenzyl alcohol

Description

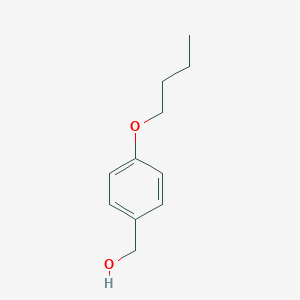

Structure

3D Structure

Properties

IUPAC Name |

(4-butoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,12H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKNBDBZIKPUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211198 | |

| Record name | 4-Butoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-45-5 | |

| Record name | 4-Butoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6214-45-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Butoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Butoxybenzyl alcohol chemical properties and structure

In-depth Technical Guide: 4-Butoxybenzyl Alcohol

An In-depth Technical Guide on the Core Chemical Properties and Structure of 4-Methoxybenzyl Alcohol

This guide serves as a comprehensive technical resource on the chemical properties, structure, and relevant experimental protocols for 4-Methoxybenzyl alcohol.

Chemical Structure and Identification

4-Methoxybenzyl alcohol, also known as anisyl alcohol, is an organic compound that consists of a benzyl alcohol scaffold substituted with a methoxy group at the para (4) position.

Structural Identifiers:

| Identifier | Value |

| IUPAC Name | (4-methoxyphenyl)methanol[1][2] |

| SMILES | COc1ccc(CO)cc1 |

| InChI | 1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 |

| InChIKey | MSHFRERJPWKJFX-UHFFFAOYSA-N[2] |

| CAS Number | 105-13-5[1] |

Chemical Structure Diagram:

Caption: 2D structure of 4-Methoxybenzyl alcohol.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Methoxybenzyl alcohol.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | [1] |

| Molecular Weight | 138.16 g/mol | [1] |

| Appearance | Colorless liquid or solid | [3] |

| Melting Point | 22-25 °C | |

| Boiling Point | 259 °C | |

| Density | 1.113 g/mL at 25 °C | |

| Solubility in water | Low / Insoluble | |

| Solubility in organic solvents | Freely soluble in alcohol and diethyl ether. | |

| Refractive Index (n20/D) | 1.544 | |

| Flash Point | 113 °C (closed cup) |

Experimental Protocols

Synthesis of 4-Methoxybenzyl Alcohol via Reduction of Anisaldehyde

A common laboratory-scale synthesis of 4-methoxybenzyl alcohol involves the reduction of 4-methoxybenzaldehyde (anisaldehyde).

Workflow for the Reduction of Anisaldehyde:

Caption: General workflow for the synthesis of 4-methoxybenzyl alcohol.

Reactivity and Stability

-

Stability : 4-Methoxybenzyl alcohol is stable under standard conditions.

-

Reactivity :

-

The hydroxyl group can undergo typical alcohol reactions such as esterification and etherification.[4][5]

-

It can be oxidized to the corresponding aldehyde, 4-methoxybenzaldehyde.[4]

-

The aromatic ring can undergo electrophilic substitution, directed by the activating methoxy group.

-

It forms explosive mixtures with air on intense heating.

-

-

Incompatible Materials : Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

Safety and Handling

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H402: Harmful to aquatic life.

Precautionary Statements:

-

P261: Avoid breathing mist or vapours.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE) Workflow:

Caption: Recommended PPE and handling workflow.

Applications in Research and Development

-

Protecting Group Chemistry : The 4-methoxybenzyl (MPM) group is a widely used protecting group for alcohols in organic synthesis due to its stability and selective deprotection conditions.

-

Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3]

-

Fragrance and Flavor Industry : Due to its pleasant aroma, it is used in the formulation of fragrances and as a flavoring agent.[3]

This document provides a foundational understanding of 4-methoxybenzyl alcohol, which can serve as a useful surrogate for predicting the properties and reactivity of the less-documented this compound. Researchers should, however, exercise caution and validate any assumptions through experimental work.

References

Synthesis of 4-Butoxybenzyl Alcohol from p-Anisaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the viable synthesis pathways for producing 4-butoxybenzyl alcohol from the readily available starting material, p-anisaldehyde. The synthesis is a two-step process involving the initial reduction of p-anisaldehyde to 4-methoxybenzyl alcohol, followed by the etherification of the resulting intermediate to yield the final product. This guide provides a comparative analysis of different methodologies for each step, complete with detailed experimental protocols and quantitative data to aid in the selection of the most suitable pathway for specific research and development needs.

Introduction

This compound is a valuable organic intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its structure, featuring a butoxy group, imparts specific lipophilic characteristics that can be advantageous in drug design and other applications. The synthesis from p-anisaldehyde offers a cost-effective and accessible route to this compound.

The overall transformation is presented in the following scheme:

Caption: Overall two-step synthesis of this compound from p-anisaldehyde.

Step 1: Reduction of p-Anisaldehyde to 4-Methoxybenzyl Alcohol

The first step in the synthesis is the reduction of the aldehyde functional group of p-anisaldehyde to a primary alcohol, yielding 4-methoxybenzyl alcohol. Two primary methods for this transformation are presented: Catalytic Hydrogenation and the Cannizzaro Reaction.

Pathway 1A: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and efficient method for the reduction of aldehydes. This process typically involves the use of a metal catalyst, such as Raney nickel or palladium on carbon, in the presence of hydrogen gas.

Caption: General workflow for the catalytic hydrogenation of p-anisaldehyde.

Experimental Protocol (Adapted from general procedures for aldehyde reduction):

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve p-anisaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of Raney nickel (typically 5-10% by weight of the substrate).

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 4-methoxybenzyl alcohol. Further purification can be achieved by distillation under reduced pressure or recrystallization if necessary.

Pathway 1B: Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde in the presence of a strong base to produce a primary alcohol and a carboxylic acid. This method is particularly useful when avoiding the use of hydrogen gas and metal catalysts is desired. A solvent-free approach has been reported to be highly efficient.[1]

Caption: Workflow for the solvent-free Cannizzaro reaction of p-anisaldehyde.

Experimental Protocol: [1]

-

Reaction Setup: In a two-neck flask, mix p-anisaldehyde (0.850 g, 6.25 mmol) with powdered potassium hydroxide (0.54 g, 10 mmol).

-

Reaction: Heat the mixture at 50°C for 90 minutes.

-

Work-up: After cooling to room temperature, add 2.5 mL of water to the reaction mixture.

-

Extraction: Extract the aqueous mixture with dichloromethane (2 x 2 mL).

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain 4-methoxybenzyl alcohol. The aqueous layer can be acidified to precipitate the by-product, p-anisic acid.

Comparison of Reduction Pathways

| Parameter | Catalytic Hydrogenation | Cannizzaro Reaction[1] |

| Reagents | p-Anisaldehyde, H₂, Raney Ni (or other catalyst) | p-Anisaldehyde, KOH |

| Solvent | Ethanol, Methanol | Solvent-free |

| Temperature | Room Temperature | 50°C |

| Reaction Time | Varies (typically a few hours) | 90 minutes |

| Yield | Generally high (specific data not found) | 95.16% |

| Purity | High, requires catalyst filtration | High, requires extraction |

| Advantages | Atom economical, high yields | Avoids H₂ and metal catalysts, fast |

| Disadvantages | Requires specialized high-pressure equipment | Stoichiometric base, produces a salt by-product |

Step 2: Etherification of 4-Methoxybenzyl Alcohol to this compound

The second step involves the formation of an ether linkage between the hydroxyl group of 4-methoxybenzyl alcohol and a butyl group. The Williamson ether synthesis is the most common and effective method for this transformation.

Pathway 2: Williamson Ether Synthesis

The Williamson ether synthesis is an S(N)2 reaction between an alkoxide and a primary alkyl halide. In this case, 4-methoxybenzyl alcohol is first deprotonated with a base to form the corresponding alkoxide, which then reacts with a butyl halide (e.g., 1-bromobutane) to form this compound.[2][3]

Caption: General workflow for the Williamson ether synthesis of this compound.

Experimental Protocol (Adapted from the synthesis of 4-butoxyphenol): [4]

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxybenzyl alcohol (1.0 eq) in an anhydrous solvent such as a mixture of tetrahydrofuran (THF) and N,N-dimethylformamide (DMF).

-

Base Addition: Carefully add a strong base, such as sodium hydride (NaH, 1.1 eq of a 60% dispersion in mineral oil), portion-wise to the solution at 0°C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the alkoxide.

-

Alkyl Halide Addition: Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature and cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.

Quantitative Data for Analogous Williamson Ether Synthesis:

| Parameter | Williamson Ether Synthesis (Anticipated) |

| Reagents | 4-Methoxybenzyl alcohol, NaH (or K₂CO₃), 1-Bromobutane |

| Solvent | THF, DMF, or Acetone |

| Temperature | 0°C to Reflux |

| Reaction Time | Several hours |

| Yield | Expected to be high (e.g., >85%) |

| Purity | High after chromatographic purification |

| Advantages | Versatile and reliable method for ether synthesis |

| Disadvantages | Requires anhydrous conditions and a strong base |

Conclusion

The synthesis of this compound from p-anisaldehyde can be effectively achieved through a two-step process. For the initial reduction of p-anisaldehyde, the Cannizzaro reaction offers a high-yielding and operationally simple, solvent-free method.[1] Alternatively, catalytic hydrogenation provides a more atom-economical route, albeit requiring specialized equipment. The subsequent etherification of 4-methoxybenzyl alcohol is best accomplished via the Williamson ether synthesis, a robust and well-established method that is expected to provide the final product in high yield and purity. The selection of the optimal pathway will depend on the specific requirements of the laboratory, including available equipment, desired scale, and economic considerations.

References

Spectroscopic Analysis of 4-Butoxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Butoxybenzyl alcohol, a key intermediate in the synthesis of various organic molecules. Due to the limited availability of published spectral data for this compound, this document will primarily feature an in-depth analysis of the closely related and well-documented compound, 4-Methoxybenzyl alcohol, as an illustrative example. The principles and expected spectral characteristics for this compound will be extrapolated from this data. This guide covers the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation and characterization of this compound.

Introduction to Spectroscopic Techniques in Organic Analysis

Spectroscopic techniques are indispensable tools in modern organic chemistry, providing detailed information about molecular structure.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the chemical environment of individual nuclei (specifically ¹H and ¹³C), revealing the connectivity of atoms within a molecule.[1]

-

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2]

-

Mass Spectrometry (MS) determines the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.

Together, these techniques offer a powerful and complementary approach to unambiguously determine the structure of an organic compound like this compound.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted and literature-based spectroscopic data for this compound and the illustrative example, 4-Methoxybenzyl alcohol.

¹H NMR Data (400 MHz, CDCl₃)

| Assignment | 4-Methoxybenzyl alcohol | This compound (Predicted) |

| Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | 7.23 | d |

| Ar-H | 6.85 | d |

| CH ₂OH | 4.52 | s |

| OH | Variable | s |

| OCH ₃ | 3.76 | s |

| OCH ₂CH₂CH₂CH₃ | - | - |

| OCH₂CH ₂CH₂CH₃ | - | - |

| OCH₂CH₂CH ₂CH₃ | - | - |

| OCH₂CH₂CH₂CH ₃ | - | - |

Data for 4-Methoxybenzyl alcohol sourced from literature.

¹³C NMR Data (101 MHz, CDCl₃)

| Assignment | 4-Methoxybenzyl alcohol | This compound (Predicted) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |

| C -OH | 132.98 | ~133.5 |

| C -O | 158.70 | ~158.9 |

| Ar-C H | 128.63 | ~128.8 |

| Ar-C H | 114.52 | ~114.7 |

| C H₂OH | 64.85 | ~65.0 |

| OC H₃ | 55.3 | - |

| OC H₂CH₂CH₂CH₃ | - | ~67.9 |

| OCH₂C H₂CH₂CH₃ | - | ~31.4 |

| OCH₂CH₂C H₂CH₃ | - | ~19.3 |

| OCH₂CH₂CH₂C H₃ | - | ~13.9 |

Data for 4-Methoxybenzyl alcohol sourced from literature.

IR Spectroscopy Data

| Assignment | Vibrational Frequency (cm⁻¹) |

| O-H Stretch (Alcohol) | 3400-3200 (broad) |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=C Stretch (Aromatic) | 1610, 1510 |

| C-O Stretch (Alcohol) | ~1245 |

| C-O Stretch (Ether) | ~1030 |

Mass Spectrometry Data

| Assignment | m/z Ratio |

| Molecular Ion [M]⁺ | 180.11 |

| [M-H₂O]⁺ | 162.10 |

| [M-C₄H₉O]⁺ | 107.05 |

| [C₄H₉]⁺ | 57.07 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard. The solution is then transferred to an NMR tube for analysis. ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.

Infrared (IR) Spectroscopy

A thin film of liquid this compound is prepared between two sodium chloride (NaCl) plates. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with high-energy electrons to generate charged fragments. The fragments are then separated based on their mass-to-charge ratio.

Spectroscopic Data Interpretation

The following sections detail the interpretation of the spectroscopic data to confirm the structure of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, benzylic, and butoxy protons. The two doublets in the aromatic region (around δ 7.25 and 6.87 ppm) are characteristic of a 1,4-disubstituted benzene ring. The singlet at approximately δ 4.55 ppm is assigned to the benzylic protons of the CH₂OH group. The signals for the butoxy group are expected to appear as a triplet around δ 3.95 ppm for the OCH₂ protons, two multiplets for the central CH₂ groups, and a triplet around δ 0.98 ppm for the terminal methyl group.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show signals for all the unique carbon atoms in the molecule. The aromatic carbons will appear in the δ 110-160 ppm region. The benzylic carbon (CH₂OH) is expected around δ 65.0 ppm. The four distinct signals for the butoxy group will be present in the upfield region, with the carbon attached to the oxygen (OCH₂) appearing around δ 67.9 ppm.

IR Spectrum Analysis

The IR spectrum provides key information about the functional groups present. A broad absorption band in the 3400-3200 cm⁻¹ region is indicative of the O-H stretch of the alcohol group. The peaks between 3000-2850 cm⁻¹ correspond to the C-H stretching of the aliphatic butoxy group. Aromatic C=C stretching vibrations are observed around 1610 and 1510 cm⁻¹. The strong absorptions around 1245 cm⁻¹ and 1030 cm⁻¹ are characteristic of the C-O stretching of the aryl ether and the primary alcohol, respectively.

Mass Spectrum Analysis

The mass spectrum will show the molecular ion peak at an m/z of 180, corresponding to the molecular weight of this compound. Common fragmentation patterns would include the loss of a water molecule (m/z 162), loss of the butoxy group (m/z 107), and the formation of a butyl cation (m/z 57).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Conclusion

The combined application of NMR, IR, and MS provides a robust framework for the comprehensive structural analysis of this compound. By systematically acquiring and interpreting the data from each technique, researchers can confidently confirm the molecular structure, identify functional groups, and determine the molecular weight and formula. This guide serves as a foundational resource for scientists and professionals engaged in the synthesis and characterization of this and related compounds.

References

An In-depth Technical Guide to the Solubility and Reactivity Profile of 4-Butoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and reactivity of 4-Butoxybenzyl alcohol. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide incorporates data from closely related analogues, primarily 4-methoxybenzyl alcohol, to present a thorough profile. This approach is based on the well-established chemical principles governing the behavior of substituted benzyl alcohols.

Physicochemical Properties

This compound is an aromatic alcohol characterized by a butoxy substituent at the para position of the benzyl alcohol moiety. Its structure influences its physical and chemical properties, including its solubility in various solvents and its reactivity in chemical transformations.

Solubility Profile

The solubility of this compound is dictated by the interplay between its polar hydroxyl group and its largely nonpolar aromatic and butyl components. While specific quantitative solubility data for this compound is scarce, the solubility profile of the closely related 4-methoxybenzyl alcohol provides valuable insights. It is described as "freely soluble" in alcohols and diethyl ether, but "insoluble" or poorly soluble in water[1]. One source quantifies the water solubility of 4-methoxybenzyl alcohol as 2 mg/mL at 20°C[2][3].

Table 1: Qualitative and Quantitative Solubility Data of 4-Methoxybenzyl Alcohol (as an analogue for this compound)

| Solvent | Qualitative Solubility | Quantitative Solubility (at 20°C) |

| Water | Insoluble / Poorly soluble[1] | 2 mg/mL[2][3] |

| Ethanol | Freely soluble[1] | Miscible[2] |

| Diethyl Ether | Freely soluble[1] | Not specified |

| Chloroform | Soluble[4] | Not specified |

| Ethyl Acetate | Soluble[4] | Not specified |

| Glycols | Poorly soluble[2] | Not specified |

| Glycerol | Poorly soluble[2] | Not specified |

| Oils | Soluble[2] | Not specified |

Reactivity Profile

This compound exhibits reactivity characteristic of a primary benzyl alcohol, with the butoxy group influencing the electron density of the aromatic ring and potentially the reaction kinetics. The primary reactive site is the hydroxyl group, which can undergo oxidation and esterification. The benzylic position is also susceptible to substitution reactions.

Oxidation

As a primary benzyl alcohol, this compound can be oxidized to form 4-butoxybenzaldehyde and subsequently 4-butoxybenzoic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. Studies on the photocatalytic oxidation of 4-methoxybenzyl alcohol have shown that the reaction can proceed via two parallel pathways: partial oxidation to the aldehyde and total oxidation to CO2 and H2O[5][6]. The selective oxidation to the aldehyde is a synthetically useful transformation[7][8].

Esterification

The hydroxyl group of this compound can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid[9][10]. The kinetics of esterification of benzyl alcohol have been studied, and the presence of an electron-donating group like the butoxy group is expected to have a modest effect on the reaction rate[10].

Thermal Stability

Table 2: Summary of Key Reactions of this compound

| Reaction Type | Reagents and Conditions | Expected Products |

| Oxidation | Mild oxidizing agents (e.g., PCC, MnO2) | 4-Butoxybenzaldehyde |

| Strong oxidizing agents (e.g., KMnO4, CrO3) | 4-Butoxybenzoic acid | |

| Photocatalytic oxidation (e.g., TiO2, light) | 4-Butoxybenzaldehyde, CO2, H2O[5][6] | |

| Esterification | Carboxylic acid, acid catalyst (e.g., H2SO4) | 4-Butoxybenzyl ester |

| Acid chloride, base (e.g., pyridine) | 4-Butoxybenzyl ester[9] | |

| Anhydride, ± catalyst | 4-Butoxybenzyl ester[9] | |

| Nucleophilic Substitution | HBr | 4-Butoxybenzyl bromide[13] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the solubility and reactivity of this compound.

Determination of Aqueous Solubility

Objective: To quantitatively determine the solubility of this compound in water at a specific temperature.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed, temperature-controlled vessel.

-

Equilibration: Stir the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed at the same temperature until the undissolved solid has settled.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: Calculate the solubility in units such as g/100 mL or mg/mL.

Characterization of Oxidation Reactivity

Objective: To investigate the oxidation of this compound to 4-butoxybenzaldehyde using a mild oxidizing agent.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane).

-

Addition of Oxidant: Add a stoichiometric amount of a mild oxidizing agent, such as pyridinium chlorochromate (PCC), in portions at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.

-

Work-up: Upon completion of the reaction, quench any remaining oxidant and purify the product by column chromatography.

-

Characterization: Confirm the identity and purity of the 4-butoxybenzaldehyde product using spectroscopic methods (e.g., 1H NMR, 13C NMR, IR, and Mass Spectrometry).

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the study of this compound.

Caption: Workflow for determining the aqueous solubility of this compound.

Caption: Key reactivity pathways of this compound.

References

- 1. 4-Methoxybenzyl alcohol 98 105-13-5 [sigmaaldrich.com]

- 2. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 4-Methoxybenzyl alcohol (HMDB0034241) [hmdb.ca]

- 4. 4-Methoxybenzyl alcohol, 98% | Fisher Scientific [fishersci.ca]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Anisyl alcohol - Wikipedia [en.wikipedia.org]

In-depth Technical Guide on the Natural Occurrence and Isolation of 4-Butoxybenzyl Alcohol

A thorough investigation of scientific literature and chemical databases reveals no evidence of 4-Butoxybenzyl alcohol as a naturally occurring compound. While this molecule is synthetically produced and available from chemical suppliers for research and industrial applications, it has not been identified as a constituent of any plant, animal, or microorganism.

Reports mentioning this compound in the context of natural products, such as in the analysis of biocrude from thermally treated wood or as a reagent in the study of food products, do not indicate its presence in a native biological system. These instances are related to chemical synthesis or its use as an analytical standard.

Given the absence of data on its natural occurrence, a guide on its natural isolation cannot be compiled.

Alternative Proposal: 4-Methoxybenzyl Alcohol (Anisyl Alcohol)

As an alternative, we propose a comprehensive technical guide on the natural occurrence and isolation of 4-Methoxybenzyl alcohol (also known as anisyl alcohol). This structurally similar compound is a well-documented natural product with a significant body of research on its presence in various essential oils and its extraction methodologies.

A guide on 4-Methoxybenzyl alcohol would fulfill the user's request for:

-

An in-depth technical guide for researchers and drug development professionals.

-

Summarized quantitative data in structured tables.

-

Detailed experimental protocols for isolation and purification.

-

Visualization of experimental workflows using Graphviz diagrams.

Should this alternative be of interest, a detailed guide on the natural occurrence and isolation of 4-Methoxybenzyl alcohol can be provided.

The 4-Butoxybenzyl Group: A Mechanistic Guide to its Application in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-butoxybenzyl group, a close analog of the widely utilized 4-methoxybenzyl (PMB) group, serves as a crucial protecting group for hydroxyl functionalities in the synthesis of complex organic molecules. Its utility stems from its relative stability under a range of reaction conditions and its susceptibility to selective cleavage under specific oxidative or acidic protocols. The electron-donating nature of the butoxy group at the para position of the benzyl ring plays a pivotal role in the mechanisms of both its installation and removal, rendering it a valuable tool in multistep synthetic strategies.

This technical guide provides an in-depth exploration of the core mechanisms of action of the 4-butoxybenzyl group in organic reactions, with a focus on its application as a protecting group for alcohols. Due to the extensive body of research on the analogous 4-methoxybenzyl (PMB) group, the mechanistic discussions, experimental protocols, and quantitative data presented herein are largely based on this well-documented protecting group. The underlying electronic and mechanistic principles are directly transferable to the 4-butoxybenzyl group.

Core Mechanisms of Action

The primary role of 4-butoxybenzyl alcohol in organic synthesis is as a precursor to the 4-butoxybenzyl (BOB) protecting group. This is typically achieved by converting the alcohol to a more reactive species, such as 4-butoxybenzyl bromide, which can then be used to protect alcohols as 4-butoxybenzyl ethers. The two key mechanistic pathways involving the 4-butoxybenzyl group are its introduction (protection) and its removal (deprotection).

Protection of Alcohols: The Williamson Ether Synthesis

The most common method for the introduction of the 4-butoxybenzyl protecting group is through the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Mechanism:

-

Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates the alcohol (ROH) to form a more nucleophilic alkoxide (RO⁻).

-

Nucleophilic Attack: The resulting alkoxide attacks the electrophilic benzylic carbon of 4-butoxybenzyl bromide, displacing the bromide leaving group.

Experimental Protocol (Adapted from 4-Methoxybenzyl Ether Synthesis)[1]:

-

Materials: Alcohol substrate, sodium hydride (60% dispersion in mineral oil), 4-butoxybenzyl bromide, anhydrous tetrahydrofuran (THF), and anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of the alcohol (1.0 equiv) in a mixture of THF and DMF at 0 °C, add sodium hydride (2.0-4.0 equiv) portionwise.

-

Stir the mixture at 0 °C until hydrogen gas evolution ceases.

-

Slowly add a solution of 4-butoxybenzyl bromide (1.5-2.0 equiv) in THF at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

| Substrate Type | Base | Solvent | Yield (%) | Reference |

| Primary Alcohol | NaH | THF/DMF | 85-95 | [1] |

| Secondary Alcohol | NaH | THF/DMF | 70-90 | [1] |

| Phenol | K₂CO₃ | Acetone | 90-98 | [2] |

Deprotection of 4-Butoxybenzyl Ethers

The removal of the 4-butoxybenzyl group can be accomplished under either oxidative or acidic conditions. The choice of deprotection strategy depends on the other functional groups present in the molecule.

One of the most significant advantages of the 4-alkoxybenzyl protecting groups is their facile removal with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The electron-donating butoxy group is crucial for this selective oxidation.

Mechanism:

-

Charge-Transfer Complex Formation: The electron-rich 4-butoxybenzyl ether forms a charge-transfer complex with the electron-deficient DDQ.

-

Single Electron Transfer (SET): A single electron is transferred from the benzyl ether to DDQ, forming a radical cation and the DDQ radical anion. The benzylic radical cation is stabilized by the para-butoxy group.

-

Hydride Abstraction/Proton Transfer: Subsequent steps involving hydride abstraction or proton and electron transfers lead to the formation of a benzylic oxonium ion.

-

Hydrolysis: The oxonium ion is hydrolyzed by water present in the reaction mixture to yield the deprotected alcohol, 4-butoxybenzaldehyde, and the reduced hydroquinone form of DDQ.

Experimental Protocol (Adapted from 4-Methoxybenzyl Ether Deprotection)[1][3]:

-

Materials: 4-Butoxybenzyl ether substrate, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), dichloromethane (DCM), water or a pH 7 buffer.

-

Procedure:

-

Dissolve the 4-butoxybenzyl ether (1.0 equiv) in a mixture of DCM and water (typically 10:1 to 20:1 v/v).

-

Cool the solution to 0 °C.

-

Add DDQ (1.1-1.5 equiv) portionwise.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

| Substrate | Equivalents of DDQ | Solvent | Time (h) | Yield (%) | Reference |

| Primary PMB Ether | 1.2 | CH₂Cl₂/H₂O (18:1) | 1 | 97 | [1] |

| Secondary PMB Ether | 1.5 | CH₂Cl₂/H₂O (10:1) | 2 | 92 | [3] |

| PMB Ether with Benzyl Ether | 1.3 | CH₂Cl₂/H₂O (18:1) | 1.5 | 88 (PMB cleaved) | [1] |

The 4-butoxybenzyl ether linkage is also susceptible to cleavage under acidic conditions. The para-butoxy group stabilizes the intermediate benzylic carbocation through resonance, facilitating the reaction.

Mechanism:

-

Protonation: The ether oxygen is protonated by a strong acid (e.g., trifluoroacetic acid, TFA, or triflic acid, TfOH).

-

Carbocation Formation: The protonated ether cleaves to form the alcohol and the resonance-stabilized 4-butoxybenzyl carbocation.

-

Carbocation Trapping: The carbocation is trapped by a nucleophile present in the reaction mixture (e.g., the counter-ion of the acid, a scavenger like anisole, or water).

Experimental Protocol (Adapted from 4-Methoxybenzyl Ether Deprotection)[4][5]:

-

Materials: 4-Butoxybenzyl ether substrate, trifluoroacetic acid (TFA), dichloromethane (DCM), and a cation scavenger (e.g., anisole or triethylsilane).

-

Procedure:

-

Dissolve the 4-butoxybenzyl ether (1.0 equiv) in DCM.

-

Add a cation scavenger (1.0-5.0 equiv).

-

Add TFA (5-20% v/v) to the solution at 0 °C.

-

Stir the reaction at 0 °C to room temperature for 30 minutes to 2 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography.

-

| Substrate | Acid | Scavenger | Yield (%) | Reference |

| Primary PMB Ether | 10% TFA in CH₂Cl₂ | Anisole | 95 | [5] |

| Secondary PMB Ether | TfOH (0.5 equiv) in CH₂Cl₂ | 1,3-Dimethoxybenzene | 91 | [4] |

| PMB Ether with Benzyl Ester | 10% TFA in CH₂Cl₂ | Anisole | Quantitative | [5] |

Synthesis of 4-Butoxybenzyl Bromide

The key reagent for introducing the 4-butoxybenzyl protecting group is 4-butoxybenzyl bromide. This can be synthesized from this compound. A common method for converting benzyl alcohols to benzyl bromides is the Appel reaction.

Experimental Protocol (Adapted from 4-Methoxybenzyl Bromide Synthesis)[6]:

-

Materials: this compound, carbon tetrabromide (CBr₄), triphenylphosphine (PPh₃), and diethyl ether.

-

Procedure:

-

Dissolve this compound (1.0 equiv) and carbon tetrabromide (2.0 equiv) in diethyl ether.

-

Cool the solution in an ice bath and add triphenylphosphine (2.0 equiv) portionwise.

-

Stir the mixture at room temperature for 3 hours.

-

Remove the solvent under reduced pressure.

-

Purify the residue by filtration through a short silica gel column, eluting with a mixture of ether and hexane.

-

Further purify the product by distillation to obtain 4-butoxybenzyl bromide.

-

Conclusion

The 4-butoxybenzyl group serves as a versatile and reliable protecting group for alcohols in organic synthesis. Its introduction via the Williamson ether synthesis and its selective removal under either oxidative conditions with DDQ or acidic conditions provide synthetic chemists with a powerful tool for the construction of complex molecules. The electronic properties conferred by the para-butoxy substituent are central to the predictable and high-yielding nature of these transformations. The experimental protocols and mechanistic understanding detailed in this guide, primarily drawn from its close analog the 4-methoxybenzyl group, offer a solid foundation for the effective application of the 4-butoxybenzyl protecting group in research and development.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis routes of 4-Methoxybenzyl bromide [benchchem.com]

A Technical Guide to the Thermochemical Properties of 4-Butoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and estimated thermochemical properties of 4-butoxybenzyl alcohol. Due to a scarcity of direct experimental data for this compound, this document presents available data for homologous 4-alkoxybenzyl alcohols, outlines established methodologies for the experimental determination of key thermochemical parameters, and offers a framework for estimating the properties of this compound based on molecular structure trends. This guide is intended to be a valuable resource for researchers in pharmacology, materials science, and chemical engineering, providing both foundational data and practical experimental guidance.

Introduction

This compound is an aromatic alcohol with potential applications in various fields, including as a building block in the synthesis of pharmaceuticals and specialty chemicals. A thorough understanding of its thermochemical properties is crucial for process design, safety assessment, and the prediction of its behavior in chemical reactions. This guide summarizes the available thermochemical data for the 4-alkoxybenzyl alcohol series and details the standard experimental protocols for their determination.

Thermochemical Data of 4-Alkoxybenzyl Alcohols

Table 1: Physical and Thermochemical Properties of 4-Alkoxybenzyl Alcohols

| Property | 4-Methoxybenzyl Alcohol | 4-Ethoxybenzyl Alcohol | 4-Propoxybenzyl Alcohol | This compound |

| CAS Number | 105-13-5[1][2][3] | 6214-44-4[4][5] | 57294-81-2 | 57294-82-3 |

| Molecular Formula | C₈H₁₀O₂[1][2][3] | C₉H₁₂O₂[4][5] | C₁₀H₁₄O₂ | C₁₁H₁₆O₂ |

| Molecular Weight ( g/mol ) | 138.16[2][3] | 152.19[5] | 166.22 | 180.25 |

| Melting Point (°C) | 22-25[1][2] | 27 | Data not available | Data not available |

| Boiling Point (°C) | 259[1][2] | 134-135 @ 26 mmHg | Data not available | Data not available |

| Standard Enthalpy of Formation (liquid, kJ/mol) | Data not available | Data not available | Data not available | Data not available |

| Standard Enthalpy of Combustion (liquid, kJ/mol) | Data not available | Data not available | Data not available | Data not available |

| Enthalpy of Fusion (kJ/mol) | Data not available | Data not available | Data not available | Data not available |

| Enthalpy of Vaporization (kJ/mol) | Data not available | Data not available | Data not available | Data not available |

| Liquid Heat Capacity (J/mol·K) | Data not available | Data not available | Data not available | Data not available |

Note: The lack of comprehensive experimental data highlights a significant knowledge gap for this class of compounds.

Estimation of Thermochemical Properties for this compound

In the absence of direct experimental values, the thermochemical properties of this compound can be estimated by observing the trends within the 4-alkoxybenzyl alcohol homologous series. Generally, for a homologous series of organic compounds, properties such as the standard enthalpy of combustion and the standard enthalpy of formation show a near-linear relationship with the number of carbon atoms in the alkyl chain.

It is expected that the magnitude of the standard enthalpy of combustion will increase with each additional methylene (-CH₂) group in the alkoxy chain. This is due to the increased number of C-C and C-H bonds that are combusted. Similarly, the standard enthalpy of formation is expected to become more negative with increasing chain length.

Experimental Protocols for Thermochemical Property Determination

To obtain accurate thermochemical data for this compound, the following standard experimental protocols are recommended.

Determination of the Standard Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume, high-pressure oxygen environment.

Methodology:

-

Sample Preparation: A precisely weighed pellet of this compound (typically 0.5 - 1.0 g) is placed in a sample crucible within the bomb calorimeter.

-

Bomb Assembly: A fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample pellet. A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

-

Pressurization: The bomb is sealed and purged with oxygen to remove any nitrogen, and then filled with pure oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a known mass of water. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculation: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.

Below is a diagram illustrating the general workflow for determining the enthalpy of combustion using a bomb calorimeter.

Determination of Enthalpy of Fusion and Heat Capacity using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the enthalpy of fusion (the heat required to melt a solid) and the heat capacity of a substance.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

DSC Analysis: The sample and reference pans are placed in the DSC cell. The temperature of the cell is then ramped at a controlled rate over the desired temperature range, which should encompass the melting point of the substance.

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

-

Enthalpy of Fusion Calculation: The melting of the sample results in an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.

-

Heat Capacity Calculation: The heat capacity of the liquid phase can be determined from the shift in the baseline of the DSC thermogram after the melting transition.

Below is a diagram illustrating the logical relationship in a DSC experiment.

References

- 1. Anisyl alcohol - Wikipedia [en.wikipedia.org]

- 2. 4-Methoxybenzyl alcohol | 105-13-5 [chemicalbook.com]

- 3. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. p-Ethoxybenzyl alcohol (CAS 6214-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 4-Ethoxybenzyl alcohol | C9H12O2 | CID 80345 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Theoretical Investigation of 4-Butoxybenzyl Alcohol: A Quantum Chemical Whitepaper

For Immediate Release

This technical guide outlines a comprehensive quantum chemical approach for the characterization of 4-Butoxybenzyl alcohol. While direct experimental and computational data for this specific molecule are limited in currently available literature, this document provides a robust theoretical framework for its investigation, drawing upon established computational methodologies applied to analogous benzyl alcohol derivatives. This whitepaper is intended for researchers, scientists, and professionals in the fields of computational chemistry and drug development.

Introduction

This compound is an aromatic alcohol with potential applications in various chemical syntheses. Understanding its molecular structure, electronic properties, and spectroscopic signatures is crucial for predicting its reactivity, stability, and potential biological interactions. Quantum chemical calculations offer a powerful, non-experimental method to elucidate these properties with high accuracy. This guide details a proposed computational workflow using Density Functional Theory (DFT), a widely used and reliable method for studying organic molecules.[1][2][3]

Proposed Computational Methodology

The following protocol outlines a standard and effective approach for the quantum chemical analysis of this compound.

Software: Gaussian, ORCA, or any other suitable quantum chemistry software package.

Methodology:

-

Initial Structure Generation: A 3D model of this compound will be constructed using a molecular builder.

-

Conformational Analysis: A preliminary conformational search will be performed to identify the low-energy conformers of the butoxy side chain.

-

Geometry Optimization: The initial structure will be optimized to its ground state geometry using Density Functional Theory (DFT). A common and effective functional for such systems is B3LYP, paired with a Pople-style basis set such as 6-311++G(d,p), which includes diffuse functions and polarization to accurately describe non-covalent interactions and electron distribution.

-

Frequency Calculations: Following optimization, vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Property Calculations: Single-point energy calculations will be performed on the optimized geometry to determine key electronic properties. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and the dipole moment.

-

Spectroscopic Predictions: Time-Dependent DFT (TD-DFT) calculations will be employed to predict the UV-Vis absorption spectrum, providing insights into the electronic transitions of the molecule.

References

The Evolving Landscape of 4-Butoxybenzyl Alcohol Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The benzyl alcohol scaffold is a cornerstone in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents. Among its numerous derivatives, those featuring a 4-alkoxy substitution have garnered significant interest for their diverse biological activities. This technical guide provides an in-depth exploration of the biological activities of 4-butoxybenzyl alcohol and its derivatives, placed within the broader context of related substituted benzyl alcohols. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to be a critical resource for researchers engaged in the discovery and development of new pharmaceuticals.

Comparative Biological Activity: A Quantitative Overview

While research specifically targeting this compound derivatives is an emerging field, studies on structurally similar benzyl alcohol derivatives provide valuable insights into their potential therapeutic applications. The biological activities of these compounds span a wide spectrum, including antimicrobial and anticancer effects.

Table 1: Antibacterial Activity of Substituted Benzyl Alcohol Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

| 4-Methoxybenzyl alcohol | Staphylococcus aureus | - |

| Pseudomonas aeruginosa | 35 | |

| 4-Hydroxy-3-methoxybenzyl alcohol | Staphylococcus aureus | - |

| Pseudomonas aeruginosa | 15 | |

| 4-Bromobenzyl alcohol | Staphylococcus aureus | 12 |

| Pseudomonas aeruginosa | 10 | |

| Amoxicillin (Standard) | Staphylococcus aureus | 30 |

| Pseudomonas aeruginosa | 25 |

Data extracted from a study on the antibacterial activity of benzyl alcohol derivatives.

Table 2: Anticancer Activity of a Methoxy-Substituted Benzyl Alcohol Derivative

| Compound | Cell Line | Assay | Endpoint | Result (IC₅₀) |

| 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Human Glioblastoma | Cell Proliferation | - | Not specified |

DHMBA has been shown to significantly suppress the proliferation of human glioblastoma cells.[1]

Key Experimental Methodologies

The following protocols are representative of the methods used to evaluate the biological activities of benzyl alcohol derivatives and can be adapted for novel this compound analogs.

Synthesis of Benzyl Alcohol Derivatives by Reduction

A common method for the synthesis of substituted benzyl alcohol derivatives involves the reduction of the corresponding benzaldehyde.

-

Dissolution: Dissolve the substituted benzaldehyde (e.g., 4-butoxybenzaldehyde) in a suitable solvent such as methanol or a mixture of methanol and water.

-

Cooling: Cool the solution in an ice bath.

-

Reduction: Slowly add a solution of a reducing agent, such as sodium borohydride (NaBH₄) dissolved in a dilute sodium hydroxide solution, to the cooled aldehyde solution over a period of 10 minutes.

-

Reaction: Stir the resulting mixture at room temperature for an additional 10 minutes.

-

Quenching and Precipitation: Cool the reaction mixture again and carefully add hydrochloric acid (HCl) dropwise until the evolution of hydrogen gas ceases and the solution is acidic. Continue stirring for another 10 minutes to allow the product to precipitate.

-

Isolation: Collect the solid product by filtration, wash it with ice-cold water, and air dry. For non-solid products, extraction with an organic solvent like chloroform may be necessary.

Antibacterial Susceptibility Testing: Disc Diffusion Method

This method is used to assess the antibacterial activity of synthesized compounds.

-

Culture Preparation: Prepare a standardized inoculum of the target bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in a suitable broth.

-

Agar Plate Inoculation: Evenly spread the bacterial suspension over the surface of a nutrient agar plate.

-

Disc Application: Impregnate sterile paper discs with known concentrations of the test compounds dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

In Vitro Anticancer Activity: Cell Proliferation Assay

This assay determines the effect of a compound on the proliferation of cancer cells.

-

Cell Culture: Culture human cancer cell lines (e.g., glioblastoma cells) in a suitable medium supplemented with fetal bovine serum (FBS).

-

Treatment: Seed the cells in multi-well plates and treat them with various concentrations of the test compound (e.g., 0.1-250 µM of a this compound derivative).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Quantification: Assess cell proliferation using a standard method such as the MTT assay, which measures the metabolic activity of viable cells.

-

Data Analysis: Calculate the percentage of cell growth inhibition compared to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the inhibition percentage against the compound concentration.

Visualizing Molecular Mechanisms

Understanding the signaling pathways affected by these derivatives is crucial for drug development. Based on studies of related compounds, several pathways are of interest.

Workflow for Synthesis and Antibacterial Evaluation

References

4-Butoxybenzyl Alcohol: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Butoxybenzyl alcohol is a specialized organic building block for which detailed experimental data is not widely available in peer-reviewed literature. This guide leverages data from closely related and well-documented p-alkoxybenzyl alcohols, primarily 4-methoxybenzyl alcohol and 4-benzyloxybenzyl alcohol, to provide a comprehensive overview of the expected properties, synthesis, and reactivity of this compound. The provided protocols are generalized and should be adapted and optimized for specific research applications.

Introduction

This compound, a member of the p-alkoxybenzyl alcohol family, holds significant potential as a versatile building block in organic synthesis. Its structure, featuring a reactive benzylic hydroxyl group and a butoxy ether linkage, makes it a valuable precursor for a variety of chemical transformations. The butoxy group modifies the lipophilicity and steric hindrance of the molecule compared to its more common methoxy analogue, offering unique properties for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. This guide provides a technical overview of the synthesis, properties, and key applications of this compound as a synthetic intermediate.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the preparation of p-alkoxybenzyl alcohols. A common and effective strategy involves a two-step process starting from 4-hydroxybenzaldehyde: O-alkylation followed by reduction of the aldehyde.

Generalized Synthetic Workflow

The following diagram illustrates a typical synthetic route to this compound.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Butoxybenzaldehyde

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

-

Add 1-bromobutane (1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield crude 4-butoxybenzaldehyde, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve 4-butoxybenzaldehyde (1.0 eq) in methanol in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound. The product can be further purified by column chromatography or recrystallization.

Physical and Spectroscopic Properties

While specific data for this compound is scarce, the properties of its analogues, 4-methoxybenzyl alcohol and 4-benzyloxybenzyl alcohol, provide a useful reference point.

| Property | 4-Methoxybenzyl Alcohol | 4-Benzyloxybenzyl Alcohol | This compound (Predicted) |

| Molecular Formula | C8H10O2 | C14H14O2 | C11H16O2 |

| Molecular Weight | 138.16 g/mol | 214.26 g/mol | 180.25 g/mol |

| Appearance | Colorless to pale yellow liquid | Solid | Colorless to pale yellow liquid or low melting solid |

| Melting Point | 22-25 °C | 86-87 °C | Not available |

| Boiling Point | 259 °C | Not available | Higher than 4-methoxybenzyl alcohol |

| Solubility | Low in water; soluble in organic solvents | Soluble in organic solvents | Low in water; soluble in organic solvents |

-

¹H NMR: Signals corresponding to the aromatic protons (AA'BB' system), the benzylic methylene protons (~4.6 ppm), the butoxy group protons (triplets and sextets), and the hydroxyl proton.

-

¹³C NMR: Aromatic carbon signals, a signal for the benzylic carbon (~65 ppm), and signals for the butoxy group carbons.

-

IR: A broad absorption band for the O-H stretch (~3300 cm⁻¹), C-H stretching of the aromatic ring and alkyl chain, and C-O stretching bands.

Applications in Organic Synthesis

This compound is a valuable building block for various synthetic transformations, primarily in the protection of alcohols and the synthesis of more complex molecules through etherification, esterification, and oxidation reactions.

Protection of Alcohols

The 4-butoxybenzyl (BOB) group can be used as a protecting group for alcohols, analogous to the widely used 4-methoxybenzyl (PMB) group. The BOB ether is introduced under standard Williamson ether synthesis conditions.

Caption: Protection and deprotection of an alcohol using the 4-butoxybenzyl group.

-

To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the primary alcohol (1.0 eq) in THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of 4-butoxybenzyl bromide (1.1 eq) in THF.

-

Let the reaction warm to room temperature and stir overnight.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the 4-butoxybenzyl protected alcohol.

The deprotection of the BOB group can be achieved under oxidative conditions using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or through hydrogenolysis (e.g., H₂, Pd/C).[1]

Oxidation to 4-Butoxybenzaldehyde

The benzylic alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 4-butoxybenzaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and fragrances.

Caption: Oxidation of this compound.

-

To a solution of this compound (1.0 eq) in dichloromethane, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield 4-butoxybenzaldehyde.

Conclusion

This compound, while less documented than its lower alkyl homologues, represents a promising and versatile building block for organic synthesis. Its synthesis is straightforward from readily available starting materials. The presence of the butoxy group offers a handle to tune the physical properties of target molecules. Its utility as a protecting group and as a precursor to 4-butoxybenzaldehyde underscores its potential in the development of novel pharmaceuticals and functional materials. Further exploration of the reactivity and applications of this compound is warranted to fully exploit its synthetic potential.

References

Methodological & Application

Synthesis of Quinolines Using 4-Butoxybenzyl Alcohol: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives using 4-butoxybenzyl alcohol as a key reagent. Quinolines are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including the development of anticancer, anti-inflammatory, and antimicrobial agents. The incorporation of a butoxy-phenyl moiety can modulate the pharmacological properties of the resulting quinoline derivatives.

Introduction to Quinoline Synthesis

Several named reactions are employed for the synthesis of the quinoline scaffold, including the Doebner-von Miller, Friedländer, Combes, and Skraup syntheses. For the purpose of incorporating a 4-butoxybenzyl group, the Doebner and Friedländer reactions are particularly relevant. In the context of using this compound, it is typically oxidized in situ or in a preceding step to the corresponding aldehyde, 4-butoxybenzaldehyde, which then participates in the cyclization reaction.

Applications in Drug Development

Quinoline derivatives are known to exhibit a broad spectrum of pharmacological activities. The introduction of an alkoxy group, such as a butoxy group, on a phenyl substituent can influence the compound's lipophilicity and its interaction with biological targets.

Anticancer Activity: Alkoxy-substituted quinolines have demonstrated significant cytotoxic activity against various cancer cell lines. These compounds can exert their effects through mechanisms such as the inhibition of topoisomerase I, an enzyme crucial for DNA replication in cancer cells.[1]

Anti-inflammatory Activity: Certain quinoline derivatives have shown potent anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines like TNF-α and the release of enzymes such as lysozyme and β-glucuronidase from neutrophils.[2][3]

Antimicrobial Activity: The quinoline core is a well-established pharmacophore in antimicrobial drugs. Derivatives with various substituents have been shown to be effective against a range of bacterial and fungal pathogens, including resistant strains.[4][5]

Data Presentation

The following tables summarize quantitative data for the biological activities of representative alkoxy-substituted quinoline derivatives.

Table 1: Anticancer Activity of Alkoxy-Substituted Quinolines [1]

| Compound ID | R Group (at C4) | Cancer Cell Line | GI₅₀ (μM) |

| 14e | n-Propyl | Leukemia (CCRF-CEM) | 0.88 |

| 14f | n-Propyl | Leukemia (HL-60(TB)) | 0.92 |

| 14g | n-Propyl | Leukemia (K-562) | 0.95 |

| 14h | n-Propyl | Leukemia (MOLT-4) | 0.89 |

| 14m | n-Propyl | Colon Cancer (COLO 205) | 0.75 |

| 14n | n-Propyl | Colon Cancer (HCC-2998) | 0.98 |

| 14o | n-Propyl | Colon Cancer (HCT-116) | 0.85 |

| 14p | n-Propyl | Colon Cancer (HT29) | 0.91 |

Note: GI₅₀ is the concentration required to inhibit cell growth by 50%. The parent structure for these compounds is a 2-aryl-4-alkoxy-6,7-dimethoxyquinoline.

Table 2: Anti-inflammatory Activity of Alkoxy-Substituted Quinolines [2]

| Compound ID | R Group | Inhibition of β-glucuronidase Release IC₅₀ (μM) | Inhibition of Lysozyme Release IC₅₀ (μM) | Inhibition of TNF-α Formation IC₅₀ (μM) |

| 6 | 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone | >30 | >30 | 2.3 |

| 8 | 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde | 5.0 | 7.5 | >10 |

| 10 | 4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one | 6.4 | 4.6 | >10 |

| 11a | (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime | 9.5 | 7.1 | >10 |

Table 3: Antimicrobial Activity of Quinoline Derivatives [5]

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| 2 | Bacillus cereus | 6.25 |

| 2 | Staphylococcus aureus | 12.5 |

| 2 | Pseudomonas aeruginosa | 25 |

| 2 | Escherichia coli | 50 |

| 6 | Bacillus cereus | 3.12 |

| 6 | Staphylococcus aureus | 6.25 |

| 6 | Pseudomonas aeruginosa | 12.5 |

| 6 | Escherichia coli | 25 |

Note: MIC is the Minimum Inhibitory Concentration.

Experimental Protocols

The following protocols describe the synthesis of a representative quinoline derivative using a Doebner reaction, which can be adapted for 4-butoxybenzaldehyde (obtainable from the oxidation of this compound).

Protocol 1: Synthesis of 2-(4-Butoxyphenyl)-quinoline-4-carboxylic Acid via Doebner Reaction

This protocol is adapted from a general procedure for the Doebner reaction.[6][7][8]

Materials:

-

Aniline

-

4-Butoxybenzaldehyde

-

Pyruvic acid

-

Ethanol

-

Trifluoroacetic acid (catalyst)

-

Ice

-

Aqueous Potassium Carbonate (K₂CO₃) solution

-

Hydrochloric acid (for acidification)

Procedure:

-

In a round-bottom flask, combine an equimolar mixture of aniline (e.g., 20 mmol) and 4-butoxybenzaldehyde (20 mmol) in ethanol (30 mL).

-

Reflux the mixture for 1 hour.

-

To the reaction mixture, add pyruvic acid (e.g., 30 mmol) and a catalytic amount of trifluoroacetic acid (e.g., 0.1 mL).[9]

-

Continue to reflux the mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into ice water (60 mL) with vigorous stirring.

-

Filter the precipitated solid product.

-

Dissolve the solid in an aqueous K₂CO₃ solution to form the potassium salt.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with hydrochloric acid to precipitate the final product, 2-(4-butoxyphenyl)-quinoline-4-carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain the pure product.

Characterization:

The final product should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point (MP): To assess purity.

Visualizations

Doebner Reaction Workflow

Caption: General workflow for the Doebner synthesis of a 2-substituted quinoline-4-carboxylic acid.

Friedländer Synthesis Signaling Pathway

Caption: Simplified reaction pathway for the Friedländer synthesis of quinolines.

Logical Relationship of Quinoline Biological Activities

Caption: Relationship between the quinoline scaffold and its therapeutic applications.

References

- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Photocatalytic Oxidation of 4-Butoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the photocatalytic oxidation of 4-butoxybenzyl alcohol to its corresponding aldehyde, 4-butoxybenzaldehyde, a valuable intermediate in organic synthesis. The methodology is based on established principles of heterogeneous photocatalysis, primarily utilizing titanium dioxide (TiO₂) as a robust and efficient photocatalyst. This application note outlines the required materials, experimental setup, detailed procedural steps, and methods for product analysis. Representative data on reaction performance is presented, and a generalized experimental workflow is visualized.

Introduction